Dibutyl-cyclohexyl-hexylgermane
Description
Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by a central germanium atom bonded to three distinct substituents: two butyl groups, one cyclohexyl group, and one hexyl group. Such compounds are typically utilized in niche applications, including catalysis, semiconductor precursors, or polymer stabilizers, owing to germanium’s unique electronic properties and moderate reactivity compared to silicon or tin analogs .
Properties
CAS No. |
52036-37-0 |
|---|---|
Molecular Formula |
C20H42Ge |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
dibutyl-cyclohexyl-hexylgermane |
InChI |
InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3 |
InChI Key |
UBKDPTKEJKCDKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:
GeCl4+2BuLi+CyLi+HexLi→Bu2GeCyHex+4LiCl
In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted organogermanium compounds with different functional groups.
Scientific Research Applications
Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyldichlorogermane (GED3400)
- Structure : C4H10Cl2Ge, featuring two ethyl groups and two chlorine atoms bonded to germanium .
- Key Differences: Substituents: Chlorine atoms in Diethyldichlorogermane confer higher electrophilicity and reactivity, making it suitable as a chemical intermediate in synthesis. In contrast, Dibutyl-cyclohexyl-hexylgermane’s bulky alkyl/cyclohexyl groups likely reduce reactivity, favoring thermal stability and solubility in nonpolar solvents. Hazards: Chlorinated germanium compounds (e.g., Diethyldichlorogermane) pose risks such as skin corrosion (Category 1B) and acute toxicity, whereas non-halogenated derivatives like this compound may exhibit lower acute hazards .
[β-(Allyloxy)phenethyl]triphenylgermane
- Structure : A germanium center bonded to three phenyl groups and a β-(allyloxy)phenethyl chain .
- Key Differences :
- Electronic Effects : Aromatic phenyl groups enhance conjugation and UV stability, while this compound’s aliphatic substituents prioritize hydrophobicity and steric shielding.
- Applications : Triphenylgermane derivatives are often used in photoresists or OLEDs, whereas alkyl/cyclohexyl-germanes may serve as lubricant additives or polymerization catalysts .
Dicyclohexyl Phthalate (DCHP)
- Structure : A phthalate ester with two cyclohexyl groups (CAS 84-61-7) .
- Key Differences: Core Element: DCHP is a carbon-based ester, while this compound is metalloorganic. Functionality: DCHP acts as a plasticizer but faces regulatory restrictions due to endocrine-disrupting risks. Organogermanium compounds are less studied for toxicity but may offer advantages in high-temperature applications .
Physicochemical Properties (Inferred)
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